molecular formula C8H14ClN3 B13563850 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride

Cat. No.: B13563850
M. Wt: 187.67 g/mol
InChI Key: ZEAKQLNUBGJLEZ-UHFFFAOYSA-N
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Description

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is known for its unique chemical structure, which includes a fused imidazole and pyridine ring system. It has a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water and heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: This compound has a similar structure but lacks the dimethyl groups.

    3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: This compound has one methyl group instead of two.

Uniqueness

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-6-10-7-3-4-9-5-8(7)11(6)2;/h9H,3-5H2,1-2H3;1H

InChI Key

ZEAKQLNUBGJLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)CNCC2.Cl

Origin of Product

United States

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